molecular formula C11H15N B15090096 Cyclopropyl(3-methylphenyl)methanamine CAS No. 535925-72-5

Cyclopropyl(3-methylphenyl)methanamine

Cat. No.: B15090096
CAS No.: 535925-72-5
M. Wt: 161.24 g/mol
InChI Key: JCHKGNDBHAFTHC-UHFFFAOYSA-N
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Description

Cyclopropyl(3-methylphenyl)methanamine is an organic compound with the molecular formula C11H15N It is characterized by a cyclopropyl group attached to a 3-methylphenyl ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl(3-methylphenyl)methanamine typically involves the reduction of cyclopropanecarbonitrile. One method includes adding cyclopropanecarbonitrile, nickel dichloride, and tetrahydrofuran into a reaction vessel, followed by the gradual addition of sodium borohydride under nitrogen protection. The reaction is maintained at a temperature range of 20-45°C for 10-18 hours. After completion, the reaction mixture is cooled, and the product is extracted and purified .

Industrial Production Methods

For industrial production, the synthesis method described above can be scaled up. The use of nickel dichloride and sodium borohydride provides a cost-effective and efficient route for large-scale production. The reaction conditions are mild, and the process is relatively simple, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(3-methylphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of cyclopropyl(3-methylphenyl)ketone.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of halogenated derivatives of the aromatic ring.

Scientific Research Applications

Cyclopropyl(3-methylphenyl)methanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of cyclopropyl(3-methylphenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The cyclopropyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethylamine: Similar structure but lacks the 3-methylphenyl group.

    3-Methylphenylmethanamine: Similar structure but lacks the cyclopropyl group.

    Cyclopropylphenylmethanamine: Similar structure but lacks the methyl group on the phenyl ring.

Uniqueness

Cyclopropyl(3-methylphenyl)methanamine is unique due to the presence of both the cyclopropyl and 3-methylphenyl groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. The steric and electronic effects of the cyclopropyl group, combined with the aromatic nature of the 3-methylphenyl ring, contribute to its reactivity and potential biological activities .

Properties

CAS No.

535925-72-5

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

cyclopropyl-(3-methylphenyl)methanamine

InChI

InChI=1S/C11H15N/c1-8-3-2-4-10(7-8)11(12)9-5-6-9/h2-4,7,9,11H,5-6,12H2,1H3

InChI Key

JCHKGNDBHAFTHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(C2CC2)N

Origin of Product

United States

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